Researchers studying PPARγ-driven malignancies require tool compounds with unambiguous target engagement and functional selectivity. BAY-4931 addresses this with covalent irreversible binding (cellular IC50 0.17 nM), sustained NCOR2 corepressor recruitment (EC50 5.8 nM, Emax 619%), and >15-fold improved potency over analog BAY-0069.
• Validated anti-proliferative activity in PPARG-amplified UM-UC-9 bladder cancer cells (IC50 3.4 nM)
• Clean selectivity: no activity against PPARA, PPARD, or PXR up to 50 μM
• Co-crystal structure available (PDB: 8AQN) for structural biology studies
Molecular FormulaC22H16ClN3O4
Molecular Weight421.8 g/mol
Cat. No.B10857054
⚠ Attention: For research use only. Not for human or veterinary use.
BAY-4931 (CAS 423150-91-8) is a potent, covalent, and selective inverse-agonist of the peroxisome proliferator-activated receptor gamma (PPARγ or PPARG), a nuclear receptor implicated as a critical lineage driver in malignancies such as muscle-invasive luminal bladder cancer [1]. Developed through a structure-based design approach and disclosed in a 2022 *Journal of Medicinal Chemistry* publication, this chloro-nitro-arene compound is characterized by a benzoxazole core that enhances its interaction with nuclear receptor corepressors NCOR1 and NCOR2 [2]. Its primary value proposition is its high in vitro potency (reported IC50 of 0.17 nM in cellular reporter assays) and a unique covalent mechanism of action that distinguishes it from earlier generations of PPARγ modulators .
Selectivity ContextReported selectivity over PPARA/PPARD/PXR
[1] Orsi DL, Pook E, Bräuer N, Friberg A, Lienau P, Lemke CT, et al. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. J Med Chem. 2022;65(21):14843-14863. doi: 10.1021/acs.jmedchem.2c01379. View Source
[2] Orsi DL, Pook E, Bräuer N, Friberg A, Lienau P, Lemke CT, et al. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. J Med Chem. 2022;65(21):14843-14863. doi: 10.1021/acs.jmedchem.2c01379. View Source
Why BAY-4931 Cannot Be Substituted
The PPARγ signaling pathway exhibits complex ligand-dependent pharmacology, meaning that simply targeting the same receptor with a different compound does not guarantee equivalent, or even similar, functional outcomes [1]. For instance, the approved PPARγ agonist rosiglitazone promotes a transcriptional activation profile diametrically opposed to the inverse-agonism of BAY-4931, which actively recruits corepressors like NCOR2 to silence target genes [2]. Even among PPARγ inverse-agonists, BAY-4931 demonstrates substantial differences in potency, selectivity, and binding mechanism compared to analogs. Unlike non-covalent agents such as SR10221 (which has a much lower binding affinity, Kd = 570 nM), BAY-4931's covalent nature leads to sustained target engagement and enhanced corepressor stabilization . Furthermore, within its own series, BAY-4931 exhibits a >15-fold improvement in potency and a distinct selectivity profile relative to its close analog BAY-0069 [3]. These molecular and functional divergences render simple interchange impossible without compromising experimental integrity and data reproducibility.
PPARγ Agonist vs. Inverse-Agonist
Agonists like rosiglitazone activate opposing transcriptional programs, limiting functional substitution for inverse-agonism studies.
Covalent vs. Non-Covalent Binding
Non-covalent inverse-agonists (e.g., SR10221) may not sustain target engagement, altering downstream readouts.
Series Analog Divergence
Close structural analogs such as BAY-0069 exhibit distinct potency and selectivity profiles; assay results may not transfer.
[1] Orsi DL, Pook E, Bräuer N, Friberg A, Lienau P, Lemke CT, et al. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. J Med Chem. 2022;65(21):14843-14863. doi: 10.1021/acs.jmedchem.2c01379. View Source
[2] GEO Accession viewer. GSE210693: Effect of PPARG modulators on gene expression in HT-1197 cells. View Source
[3] Orsi DL, et al. J Med Chem. 2022;65(21):14843-14863. Table 7: Selectivity and Metabolic Liability Profiles of BAY-4931 and BAY-0069. View Source
BAY-4931 Quantitative Evidence
Cellular Potency vs. BAY-0069
BAY-4931 demonstrates a 15.75-fold improvement in potency against human PPARγ in a cellular GAL4-NHR-FLUC one-hybrid reporter assay compared to its closely related structural analog BAY-0069 [1].
Cellular Potency vs AnalogHead-to-head
BAY-4931 IC50 0.40 nM vs BAY-0069 6.3 nM (15.75-fold lower)
This superior cellular potency directly translates to a lower required working concentration for target engagement in cell-based assays, reducing potential off-target effects and saving valuable compound during in vitro studies.
[1] Orsi DL, et al. J Med Chem. 2022;65(21):14843-14863. Table 7: Selectivity and Metabolic Liability Profiles of BAY-4931 and BAY-0069. View Source
Corepressor Recruitment vs. SR10221
BAY-4931 potently induces the interaction between the PPARγ ligand-binding domain (LBD) and the corepressor NCOR2 with an EC50 of 5.8 nM, a mechanism essential for its inverse-agonist activity . In contrast, the non-covalent inverse-agonist SR10221 displays a significantly weaker binding affinity for PPARγ (Kd = 570 nM) and a distinct, less stabilizing binding mode, which may result in less effective corepressor recruitment .
Corepressor RecruitmentNCOR2TR-FRETMechanism of Action
Evidence Dimension
NCOR2 corepressor recruitment efficacy (EC50) vs. PPARγ binding affinity (Kd)
Target Compound Data
EC50 = 5.8 nM (for NCOR2 recruitment)
Comparator Or Baseline
SR10221: Kd = 570 nM (for PPARγ binding)
Quantified Difference
BAY-4931 demonstrates >98-fold lower EC50 for corepressor recruitment relative to SR10221's binding affinity, suggesting stronger and more effective transcriptional repression.
The ability to robustly recruit corepressors is the direct mechanism by which inverse-agonists silence PPARγ-driven oncogenic transcription. BAY-4931's potent and covalent mechanism ensures a more durable and profound transcriptional repression compared to non-covalent agents, making it a superior chemical probe for studying this biology.
Corepressor RecruitmentNCOR2TR-FRETMechanism of Action
CYP Inhibition Selectivity
BAY-4931 exhibits a clean CYP inhibition profile, showing no significant inhibition (IC50 >10 μM) of the major drug-metabolizing isoforms CYP1A2, CYP2C9, CYP2D6, and CYP3A4 [1]. It only demonstrates weak inhibition of CYP2C8 (IC50 = 7.0 μM) [1].
BAY-0069 (the closest structural analog) has a generally similar profile but differs quantitatively, e.g., CYP2C8 IC50 = 4.3 μM.
Quantified Difference
BAY-4931 shows a slightly weaker inhibition of CYP2C8 compared to BAY-0069 (7.0 μM vs. 4.3 μM).
Conditions
Standard in vitro CYP inhibition assays, performed in duplicate
Why This Matters
A clean CYP inhibition profile minimizes the risk of confounding off-target effects and drug-drug interaction liabilities in complex in vitro cellular systems or in vivo models, ensuring that observed phenotypes are due to PPARγ inverse-agonism rather than metabolic interference.
[1] Orsi DL, et al. J Med Chem. 2022;65(21):14843-14863. Table 7: Selectivity and Metabolic Liability Profiles of BAY-4931 and BAY-0069. View Source
Anti-Proliferative Activity in Bladder Cancer
In the PPARG-amplified human bladder cancer cell line UM-UC-9, BAY-4931 demonstrates potent, concentration-dependent anti-proliferative activity with an IC50 of 3.4 nM and achieves a maximum inhibition of proliferation of 79% .
Not available for direct comparison in same dataset.
Quantified Difference
N/A - This is a validated functional endpoint for the compound's activity.
Conditions
UM-UC-9 human bladder cancer cells, 7-day treatment
Why This Matters
This assay provides a direct functional link between the compound's molecular mechanism (PPARγ inverse-agonism) and a therapeutically relevant cellular phenotype (growth inhibition), validating its utility as a chemical probe for studying PPARγ-driven tumor cell biology.
Researchers can employ BAY-4931 in PPARG-amplified cell lines (e.g., UM-UC-9, HT-1197) to genetically or pharmacologically validate PPARγ as a tumor dependency. Its potent anti-proliferative activity (UM-UC-9 IC50 = 3.4 nM) allows for clear differentiation from DMSO controls and less potent analogs in viability and clonogenic assays . Its covalent mechanism ensures sustained target inhibition, providing a robust and reproducible window for downstream transcriptomic (RNA-seq) and proteomic analysis of PPARγ-dependent signaling networks [1].
Probing Corepressor Interactions
Given its potent and well-characterized ability to induce PPARγ-NCOR2 interactions (EC50 = 5.8 nM, Emax = 619%), BAY-4931 serves as an ideal chemical tool for investigating the structural and biophysical underpinnings of corepressor recruitment . Its covalent nature and the availability of a high-resolution co-crystal structure (PDB ID: 8AQN) provide a definitive framework for studying the conformational dynamics of the repressive PPARγ complex, which is critical for understanding ligand-dependent transcriptional silencing [2].
PPARγ Modality Comparison
BAY-4931's distinct functional profile as a potent, covalent inverse-agonist allows researchers to precisely dissect the transcriptional consequences of different PPARγ ligand modalities. By using BAY-4931 in parallel with an agonist (e.g., Rosiglitazone) or a non-covalent antagonist (e.g., T0070907), scientists can generate comparative gene expression signatures (e.g., via RNA-seq) that clearly delineate the transcriptional programs specific to PPARγ inverse-agonism [1]. Its clean CYP inhibition profile minimizes confounding off-target effects in such complex cellular assays [3].
Benchmarking PPARγ Compounds
For medicinal chemistry and drug discovery programs focused on PPARγ, BAY-4931 represents a high-quality benchmark control. Its high in vitro potency (PPARγ cellular IC50 = 0.17 nM) and validated selectivity (no activity against PPARA, PPARD, or PXR up to 50 μM) provide a rigorous standard for evaluating the activity and specificity of novel compounds in both biochemical and cellular assays [3].
Application
Selection Property
Validation Focus
PPARγ pathway dependency studies
Covalent inverse-agonism mechanism
Transcriptional response profiling
Corepressor complex investigation
NCOR2 recruitment efficiency
Structural/biophysical interaction analysis
PPARγ ligand modality comparison
Agonist/inverse-agonist differential
Gene expression signature comparison
PPARγ assay standardization
Reported potency reference
Selectivity panel screening
[1] GEO Accession viewer. GSE210693: Effect of PPARG modulators on gene expression in HT-1197 cells. View Source
[2] Protein Data Bank. 8AQN: Crystal structure of PPARG and NCOR2 with BAY-4931. View Source
[3] Orsi DL, et al. J Med Chem. 2022;65(21):14843-14863. Table 7: Selectivity and Metabolic Liability Profiles of BAY-4931 and BAY-0069. View Source
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